trans-1-Iodo-1-Hexene
Description
Significance of Stereodefined Alkenyl Halides as Versatile Synthetic Intermediates
Stereodefined alkenyl halides, which are alkene structures where the geometry of the double bond (E/Z or cis/trans) is fixed and a halogen atom is attached to one of the double-bonded carbons, are of immense importance in organic synthesis. organic-chemistry.orgorganic-chemistry.org Their utility stems from their ability to participate in a wide array of chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds with a high degree of control over the final product's stereochemistry. wikipedia.org This control is crucial as the biological activity and physical properties of a molecule are often dictated by its specific three-dimensional shape. nih.gov
The reactivity of alkenyl halides is influenced by the nature of the halogen atom. wikipedia.org Vinyl iodides, in particular, are often favored due to the carbon-iodine bond being the weakest among the carbon-halogen bonds. wikipedia.org This characteristic allows for milder reaction conditions and often leads to higher reaction rates in cross-coupling reactions compared to their bromide or chloride counterparts. wikipedia.org The ability to create these stereodefined structures, often from readily available starting materials like terminal alkynes, further enhances their value as synthetic intermediates. nih.gov
Scope and Relevance of (E)-1-Iodo-1-Hexene within Organohalogen Chemistry
(E)-1-Iodo-1-hexene, also known as trans-1-Iodo-1-hexene, serves as a prime example of the synthetic power of (E)-vinyl iodides. nih.gov Its structure, featuring a six-carbon chain with an iodine atom on the first carbon of a trans-configured double bond, makes it an ideal substrate for a variety of coupling reactions. uni.lu This compound is a valuable building block for the stereoselective synthesis of more complex molecules, including natural products and pharmaceuticals. wikipedia.org
The "trans" or (E) geometry of the double bond is often retained throughout subsequent chemical transformations, allowing for the precise construction of target molecules. oup.com For instance, (E)-1-Iodo-1-hexene can be used in Suzuki-Miyaura coupling reactions to introduce a hexenyl group onto an aromatic ring or another alkenyl group, leading to the formation of dienes with defined stereochemistry. mdpi.com
The synthesis of (E)-1-iodo-1-hexene itself can be achieved through various methods, including the hydroiodination of 1-hexyne (B1330390). organic-chemistry.org Modern synthetic protocols often employ transition metal catalysis, such as palladium-catalyzed hydrostannation of terminal alkynes followed by iodinolysis, to achieve high stereoselectivity. researchgate.net
Below are tables detailing some of the key physical and chemical properties of this compound.
| Identifier | Value |
| IUPAC Name | (E)-1-iodohex-1-ene |
| CAS Number | 16644-98-7 |
| Molecular Formula | C6H11I |
| Molecular Weight | 210.06 g/mol |
| InChI | InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ |
| Canonical SMILES | CCCC/C=C/I |
| Property | Value | Notes |
| Physical State | Liquid | |
| Purity | ≥97% | scbt.com |
| XLogP3 | 3.5 | A measure of lipophilicity. nih.gov |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 0 | |
| Rotatable Bond Count | 3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-iodohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAPXMNNQGXDDV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16644-98-7 | |
| Record name | trans-1-Iodo-1-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for the Stereoselective Synthesis of E 1 Iodo 1 Hexene
Hydroiodination and Related Addition Reactions to Alkynes
The addition of hydrogen iodide across the triple bond of an alkyne is a fundamental approach to vinyl iodides. However, achieving high regio- and stereoselectivity for the desired (E)-isomer requires specialized methods.
Regio- and Stereoselective Hydroiodination of Terminal Hexynes
The direct hydroiodination of terminal alkynes like 1-hexyne (B1330390) can lead to a mixture of products. Traditional methods using HI often suffer from a lack of selectivity. organic-chemistry.org To overcome these limitations, methods involving the in situ generation of HI or the use of specific reagents have been developed. For instance, the reaction of 1-hexyne with diisobutylaluminium hydride followed by iodination affords (E)-1-iodo-1-hexene with high stereoselectivity. scielo.org.boscielo.org.bo This method proceeds through a syn-hydroalumination, followed by retention of configuration during iodinolysis. scielo.org.bo Another approach involves the hydroboration of 1-hexyne, followed by treatment with iodine and sodium hydroxide (B78521), which also yields (E)-1-iodo-1-hexene. scielo.org.bo
The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. For example, the addition of elemental iodine to alkynes typically proceeds via an anti-addition mechanism through an iodonium (B1229267) ion intermediate, leading to (E)-1,2-diiodoalkenes. manac-inc.co.jp
Rhodium-Catalyzed Anti-Markovnikov Hydroiodination Approaches
Rhodium-catalyzed hydroiodination has emerged as a powerful tool for controlling regioselectivity, favoring the anti-Markovnikov product. nih.govchemrxiv.orgnih.gov These methods often employ a shuttle catalysis approach, using aliphatic iodides as a surrogate for HI. nih.govchemrxiv.orgnih.gov Depending on the choice of ligand and substrate, either (E)- or (Z)-configured alkenyl iodides can be obtained with high isomeric purity. nih.govchemrxiv.orgnih.gov These reactions exhibit a broad substrate scope and tolerate a wide range of functional groups. nih.govchemrxiv.orgnih.gov For terminal alkynes, these rhodium-catalyzed systems show excellent selectivity for the linear (anti-Markovnikov) product over the branched (Markovnikov) product. chemrxiv.org
| Catalyst System | Ligand | Substrate | Product Configuration | Selectivity (anti-Markovnikov:Markovnikov) | Yield | Reference |
| [Rh(CO)₂(acac)] | PCy₃ | Terminal Alkynes | (E) | High | Good | researchgate.net |
| Rhodium Complex | Xantphos | Aliphatic Acetylenes | (Z) | Exclusive | High | nih.govchemrxiv.org |
| Rhodium Complex | Various | Aryl Acetylenes | (E) | 84:16 to >99:1 | 60-97% | nih.govchemrxiv.org |
Indium-Mediated Stereoselective Syntheses of (E)-Iodoalkenes
Indium and its compounds have found utility in organic synthesis due to their unique reactivity and functional group tolerance. dicp.ac.cndicp.ac.cn While direct indium-mediated hydroiodination for the synthesis of (E)-1-iodo-1-hexene is not extensively documented in the provided results, organoindium reagents are prepared through the direct insertion of indium into organic halides. dicp.ac.cndicp.ac.cn These reagents are valuable in cross-coupling reactions. dicp.ac.cndicp.ac.cn The preparation of alkyl indium reagents from alkyl iodides and their subsequent reactions have been a focus of research. dicp.ac.cndicp.ac.cn
Electrophilic Additions to Alkynes via Iodonium Mechanisms
The electrophilic addition of iodine to alkynes can proceed through a cyclic iodonium ion intermediate. manac-inc.co.jpunirioja.es This mechanism typically results in anti-addition of the two iodine atoms. manac-inc.co.jp When reacting terminal alkynes with an electrophilic iodine source in the presence of a nucleophile, 1,2-iodofunctionalized alkenes are formed. unirioja.es For terminal alkynes, these reactions consistently yield the anti-addition products, which corresponds to the (E)-isomer. unirioja.es The regiochemistry is governed by the electronic effects of the substituents on the alkyne. unirioja.es
Halide-Exchange Reactions from Alkenyl Bromides
An alternative strategy for the synthesis of (E)-1-iodo-1-hexene involves the conversion of the corresponding alkenyl bromide.
Copper(I)-Catalyzed Finkelstein-Type Halide Exchange
The Finkelstein reaction, which involves the exchange of one halogen for another, can be applied to vinyl halides. wikipedia.org Copper(I) iodide, in combination with a diamine ligand, has been shown to effectively catalyze the conversion of aryl and vinyl bromides to their corresponding iodides. organic-chemistry.orgfrontiersin.org This aromatic and vinylic Finkelstein reaction is a mild and general method that tolerates a variety of functional groups. organic-chemistry.orgresearchgate.net The reaction of (E)-1-bromo-1-hexene with sodium iodide in the presence of a copper(I) catalyst provides a direct route to (E)-1-iodo-1-hexene, with retention of the double bond geometry. frontiersin.org
| Catalyst | Ligand | Reactant | Product | Solvent | Temperature | Yield | Reference |
| CuI | (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine | (E)-1-bromo-1-hexene | (E)-1-iodo-1-hexene | Dioxane | 110 °C | Excellent | organic-chemistry.orgfrontiersin.org |
| CuI | 1,2- or 1,3-diamine | Aryl/Vinyl Bromides | Aryl/Vinyl Iodides | Dioxane | 110 °C | ~99% conversion | organic-chemistry.org |
Mechanistic Aspects of Copper-Catalyzed Halide Exchange
Copper-catalyzed reactions represent a significant tool in organic synthesis. rsc.org While specific mechanistic details for the copper-catalyzed halide exchange to form (E)-1-iodo-1-hexene are not extensively documented in the provided context, general principles of copper catalysis can be inferred. The process likely involves an organocopper intermediate. uni-muenchen.de The catalytic cycle for such transformations often involves the oxidative addition of the starting halide to a low-valent copper species, followed by metathesis with an iodide source and subsequent reductive elimination to yield the product and regenerate the catalyst. alberts.edu.in The stereochemical integrity of the double bond is a critical aspect, and the choice of ligands and reaction conditions plays a pivotal role in preventing isomerization and ensuring the desired (E)-configuration.
Olefination and Wittig-Type Reactions for E-Geometry Control
Olefination reactions provide a direct route to vinyl halides, with several methods offering control over the stereochemical outcome.
The Takai olefination is a powerful method for the synthesis of (E)-vinyl iodides from aldehydes. wikipedia.org This reaction utilizes a diorganochromium species generated in situ from iodoform (B1672029) (CHI₃) and an excess of chromium(II) chloride. wikipedia.org A key advantage of this method is its high stereoselectivity for the (E)-isomer. wikipedia.org
The proposed mechanism involves the oxidation of chromium(II) to chromium(III), generating a geminal carbodianion complex. This complex then reacts with an aldehyde in a 1,2-addition. The subsequent elimination step is driven by the steric bulk of the chromium groups and the substituents, favoring an anti-elimination pathway that leads to the observed (E)-alkene. wikipedia.org The reaction is effective for a range of aldehydes, including those with sensitive functional groups. wikipedia.orgresearchgate.net
Table 1: Key Features of the Takai Olefination
| Feature | Description |
| Reactants | Aldehyde, Iodoform (CHI₃), Chromium(II) Chloride |
| Product | (E)-Vinyl Iodide |
| Key Advantage | High (E)-stereoselectivity |
| Proposed Intermediate | Geminal carbodianion complex |
| Elimination Pathway | Anti-elimination |
The halogenation of β-oxido phosphonium (B103445) ylides, generated in situ from aldehydes and Wittig reagents, offers another route to vinyl iodides. organic-chemistry.orgorganic-chemistry.org The stereochemical outcome of this reaction is highly dependent on the structure of the ylide. organic-chemistry.orgorganic-chemistry.org Specifically, the size of the alkylidene group on the phosphorane plays a crucial role. While smaller ylides can lead to (Z)-isomers, increasing the steric bulk of the ylide can predominantly yield (E)-alkenes. harvard.edu This method provides a means to access (E)-1-iodo-1-hexene by carefully selecting the appropriate phosphonium ylide precursor.
Transformations from Alkenyl Organometallic Species
The iodination of pre-formed alkenyl organometallic species is a well-established and highly stereoselective method for preparing vinyl iodides.
Alkenylalanes, prepared via the hydroalumination of alkynes such as 1-hexyne with diisobutylaluminium hydride (DIBAL-H), undergo iodination with retention of configuration. The hydroalumination process proceeds via a cis-addition, resulting in a (Z)-alkenylalane. Subsequent treatment with iodine leads to the formation of the (E)-1-iodo-1-hexene. scielo.org.boscielo.org.boresearchgate.net This method is highly effective for generating the desired (E)-isomer with high stereochemical purity. scielo.org.boscielo.org.bo
Reaction Scheme: Synthesis of (E)-1-Iodo-1-Hexene via Alkenylalane 1-Hexyne + DIBAL-H → (Z)-1-Hexenylalane (Z)-1-Hexenylalane + I₂ → (E)-1-Iodo-1-Hexene
Similar to alkenylalanes, alkenylboranes can serve as precursors to (E)-vinyl iodides. Hydroboration of a terminal alkyne like 1-hexyne with a suitable borane (B79455) reagent, followed by treatment with iodine in the presence of a base, can yield (E)-1-iodo-1-hexene. For instance, the use of E-alkenylboronic acids, which can be prepared from terminal acetylenes, react with iodine and sodium hydroxide to afford the E-1-iodoalkene with retention of configuration. scielo.org.boscielo.org.bo This provides a reliable route to (E)-1-iodo-1-hexene with high stereoselectivity. scielo.org.boscielo.org.bodtic.mil
Table 2: Comparison of Alkenyl Organometallic Precursors
| Organometallic Precursor | Intermediate Geometry | Iodination Stereochemistry | Final Product |
| Alkenylalane (from 1-hexyne) | (Z) | Retention | (E)-1-Iodo-1-Hexene |
| Alkenylboronic acid (from 1-hexyne) | (E) | Retention | (E)-1-Iodo-1-Hexene |
Multicomponent Reaction Strategies for Functionalized Iodoalkenes
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, represent a highly efficient strategy in organic synthesis. frontiersin.orgbeilstein-journals.org This approach is prized for its atom economy, reduction of intermediate purification steps, and the ability to rapidly generate molecular complexity. frontiersin.org While the application of MCRs to directly synthesize (E)-1-iodo-1-hexene is an evolving area, the principles are being applied to create highly functionalized and substituted iodoalkenes.
The power of MCRs lies in their convergent nature, which contrasts with traditional linear synthesis. frontiersin.org For instance, a hypothetical MCR for a functionalized iodoalkene could involve an alkyne, an iodine source, and a third nucleophilic or electrophilic component that gets incorporated into the final structure in a single, orchestrated process. Researchers are increasingly exploring MCRs for the synthesis of complex heterocyclic and acyclic molecules, demonstrating their potential for creating novel functionalized iodoalkenes that would be challenging to access through stepwise methods. researchgate.netmdpi.com The development of MCRs that specifically target vinyl iodides could provide a powerful and sustainable route to these valuable synthetic intermediates. frontiersin.org
Applications of Hypervalent Iodine Reagents in (E)-Iodoalkene Formation
Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, serving as environmentally benign and highly selective alternatives to heavy metal oxidants. acs.orgcardiff.ac.uk These compounds, which include λ3- and λ5-iodanes, are utilized in a vast array of oxidative transformations, such as halogenations, oxidations, and the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Their mild reaction conditions and unique reactivity make them particularly suitable for the stereoselective synthesis of (E)-iodoalkenes. diva-portal.org
A prominent application of hypervalent iodine reagents is the oxidative iodination of terminal alkynes to produce iodoalkene derivatives. nih.gov This method offers a high degree of control over the reaction's chemoselectivity. By carefully selecting the hypervalent iodine reagent, iodine source, and solvent system, the reaction can be directed to yield either 1-iodoalkynes or 1,2-diiodoalkenes. nih.govorganic-chemistry.org
For example, the use of Phenyliodine(III) diacetate (PIDA) in combination with potassium iodide (KI) in a mixed solvent system of acetonitrile (B52724) and water has been shown to be highly effective for the synthesis of (E)-1,2-diiodoalkenes from terminal alkynes. nih.gov The reaction proceeds stereospecifically, yielding the E-isomer. The transformation is believed to occur via an initial iodonium ion formation, followed by the anti-addition of an iodide ion across the triple bond.
A study on the chemoselective iodination of terminal alkynes demonstrated that reaction conditions could be fine-tuned to favor different products. nih.gov The table below summarizes the key findings for a model substrate, p-tolylethyne.
| Hypervalent Iodine Reagent | Iodine Source | Solvent | Time (h) | Major Product | Yield |
|---|---|---|---|---|---|
| PIDA (1.0 equiv) | TBAI (1.2 equiv) | MeCN | 3 | 1-Iodoalkyne | High |
| PIDA (1.0 equiv) | KI (2.5 equiv) | MeCN/H₂O (1:3) | 3 | (E)-1,2-Diiodoalkene | 98% |
This table illustrates the chemoselectivity in the oxidative iodination of an alkyne, where changing the iodine source and solvent directs the reaction towards either a 1-iodoalkyne or an (E)-1,2-diiodoalkene. Data sourced from a study on p-tolylethyne. nih.gov
Another approach involves using a combination of potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) for the oxy-iodination of alkynes, which also provides access to iodoalkene structures under mild, metal-free conditions. researchgate.net
A significant advantage of hypervalent iodine chemistry is its alignment with the principles of green chemistry. nih.gov However, a drawback of using stoichiometric amounts of these reagents is the generation of iodoarene byproducts. beilstein-journals.org To address this, several sustainable strategies have been developed.
One major approach is the development of recyclable reagents. This often involves immobilizing the iodine reagent on a solid support, such as a polymer. beilstein-journals.org After the reaction, the supported iodoarene byproduct can be recovered by simple filtration, re-oxidized to the active hypervalent state, and reused in subsequent reactions. beilstein-journals.org
Another key strategy is the design of reactions that are catalytic in the iodine compound. beilstein-journals.orgrsc.org In these systems, a catalytic amount of an iodoarene is used in conjunction with a stoichiometric terminal oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone. The oxidant continuously regenerates the active hypervalent iodine species in situ, minimizing waste. beilstein-journals.org
Furthermore, tandem reactions have been designed to improve atom economy by incorporating the iodoarene byproduct into the final product structure, thereby avoiding its generation as waste. beilstein-journals.org Efforts are also directed towards the environmentally sustainable preparation of the hypervalent iodine reagents themselves, for instance, through electrochemical methods like anodic oxidation of aryl iodides. nih.gov
Base-Mediated Transformations for Vinyl Iodide Formation
The choice of base can be a critical factor in controlling the stereochemical outcome of reactions that form vinyl iodides or reactions that use them as substrates. In the synthesis of substituted alkenes from vinyl iodides, the base can dictate whether the reaction proceeds with retention or inversion of configuration, or if isomerization occurs. nih.gov
A detailed study on the synthesis of aryloxy and amino substituted ethyl acrylates from (E)- and (Z)-ethyl-3-iodoacrylates revealed the profound impact of the base on stereospecificity. nih.govscispace.com While inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) often led to mixtures of (E) and (Z) isomers or complete isomerization to the more stable E-isomer, the use of an organic base, 1,4-diazabicyclo[2.2.2]octane (DABCO), allowed for a highly stereospecific transformation. nih.govscispace.com
The table below summarizes the effect of different bases on the reaction of Z-ethyl-3-iodoacrylate with a phenol, demonstrating the crucial role of the base in maintaining the stereochemistry of the product.
| Base | Catalyst | Temperature (°C) | Resulting Isomer Ratio (Z:E) |
|---|---|---|---|
| Cs₂CO₃ | None | Room Temp | 2:3 |
| K₂CO₃ | None | Room Temp | Mixture |
| Cs₂CO₃ | CuI | 40 | Exclusively E |
| DABCO | None | Room Temp | Exclusively Z (Stereospecific) |
This table highlights the influence of different bases on the stereochemical outcome of a substitution reaction on a Z-vinyl iodide. While inorganic bases lead to isomerization, the organic base DABCO preserves the stereochemistry. Data sourced from studies on ethyl-3-iodoacrylates. nih.govscispace.com
This principle of base-mediated stereocontrol is directly relevant to the synthesis of (E)-1-iodo-1-hexene. By selecting an appropriate base, it is possible to guide reactions, such as elimination or substitution pathways that generate the double bond, to favor the formation of the desired (E)-isomer with high fidelity.
Mechanistic Investigations of Reactions Involving E 1 Iodo 1 Hexene
Fundamental Principles of Transition-Metal-Catalyzed Oxidative Addition to Vinyl Iodides
The initial activation of the vinyl iodide substrate is a critical step in any cross-coupling catalytic cycle. This process, known as oxidative addition, involves the insertion of a low-valent transition metal center into the carbon-iodine bond.
In some cases, particularly with copper catalysts, the mechanism may deviate from a simple oxidative addition and can involve single-electron transfer (SET) processes, leading to the formation of vinyl radical intermediates. rsc.org The combination of radicals with transition metal catalysts can then lead to the formation of vinylated metal complexes through oxidative addition and subsequent reductive elimination processes to yield the final functionalized products. rsc.org
Ligands coordinated to the transition metal center play a pivotal role in modulating the reactivity and selectivity of the catalyst. They can significantly influence the rate and efficiency of the oxidative addition step. The electronic and steric properties of the ligands are crucial. Electron-donating ligands, for instance, increase the electron density on the metal center, which can facilitate the oxidative addition to the electrophilic C-I bond. nih.gov
In copper-catalyzed C-O cross-coupling of vinylic iodides, the choice of ligand can dramatically affect the reaction's success. For example, in the coupling of (E)-1-iodo-1-decene, a close analog of (E)-1-Iodo-1-Hexene, using N,N-dimethylglycine as a ligand gave an excellent yield at a lower temperature compared to other ligands. nih.govacs.org This suggests that an anionic ligand may promote the oxidative addition step in the mechanism. nih.govacs.org Similarly, the use of trans-N,N′-dimethylcyclohexyldiamine as a ligand for CuI promotes stereospecific C-O cross-couplings by suppressing competing side reactions. nih.govacs.org The ligand's structure can also create a specific coordination environment around the metal that favors the desired reaction pathway over undesired side reactions.
The table below illustrates the effect of different ligands on the yield of a CuI-catalyzed C-O cross-coupling reaction, highlighting the importance of ligand selection in optimizing the oxidative addition step.
| Entry | Ligand | Temperature (°C) | Yield (%) |
| 1 | N-methylimidazole | 120 | Modest |
| 2 | N,N-dimethylglycine | 110 | 91 |
| 3 | 1,2-dimethylethylenediamine | 110 | 80 |
Data derived from a study on the cross-coupling of (E)-1-iodo-1-decene with an alcohol, demonstrating the significant impact of the ligand on reaction efficiency. nih.gov
Detailed Mechanistic Pathways in Cross-Coupling Reactions
Following the initial C-I bond activation, the catalytic cycle proceeds through a series of steps involving the coupling partner, ultimately leading to the formation of the new carbon-carbon or carbon-heteroatom bond.
Transmetalation is the step in which the organic group from a second reagent, typically an organometallic compound, is transferred to the transition metal center, displacing the halide. nobelprize.org In the context of the Suzuki-Miyaura reaction, which couples (E)-1-Iodo-1-Hexene with an organoboron compound, this step is particularly complex and has been the subject of extensive mechanistic study. nih.gov
For decades, the precise mechanism of the transfer of the organic fragment from boron to palladium remained elusive. illinois.edu Two primary pathways have been proposed and are likely dependent on the specific reaction conditions: the "boronate" pathway and the "oxo-palladium" pathway. researchgate.netnih.gov
Boronate Pathway (Path A): In this mechanism, the organoboron compound (e.g., a boronic acid) reacts with a base to form a more nucleophilic boronate species. This boronate then reacts directly with the Pd(II)-vinyl complex formed after oxidative addition. researchgate.netnih.gov
Oxo-Palladium Pathway (Path B): Here, the halide on the Pd(II)-vinyl complex is first exchanged with a hydroxide (B78521) or alkoxide from the base to form a more reactive LₙPd(vinyl)(OH) species. This intermediate then reacts with the neutral boronic acid. nih.gov
Recent studies using techniques like low-temperature rapid injection NMR spectroscopy have successfully identified and characterized key pre-transmetalation intermediates. illinois.edu These studies have revealed the existence of intermediates containing Pd-O-B linkages, providing strong evidence for the direct interaction between the palladium and boron reagents before the transfer of the organic group. illinois.edu The kinetics of transmetalation are influenced by factors such as the nature of the base, solvent, and ligands. researchgate.net For instance, the presence of water can accelerate the breaking of boronic acid trimers and facilitate the formation of the active hydroxo-Pd species. researchgate.net
Reductive elimination is the final, product-forming step of the catalytic cycle. umb.edu In this stage, the two organic groups coupled on the metal center—the hexenyl group from (E)-1-Iodo-1-Hexene and the group transferred during transmetalation—are joined together to form a new C-C bond. nobelprize.org Simultaneously, the metal center is reduced to its original low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. umb.edu
A crucial aspect of reductive elimination is its stereochemical outcome. The process is typically concerted, meaning the new bond forms as the bonds to the metal break in a single step. umb.edu This concerted pathway generally proceeds with retention of stereochemistry at the metal center. umb.edu For a substrate like (E)-1-Iodo-1-Hexene, this means that the trans (or E) configuration of the double bond is preserved in the final product. For the reaction to occur, the two organic groups must be in a cis orientation to each other in the coordination sphere of the metal. umb.edu If they are trans, an isomerization to the cis isomer must occur before reductive elimination can proceed. umb.edu
In some catalytic systems, the reaction may proceed through a higher oxidation state intermediate, such as Pd(IV). nih.gov Reductive elimination from these Pd(IV) species can be more complex, with the potential for multiple competing pathways leading to different products. nih.gov Stereochemical analysis of the products formed from such intermediates has revealed that different reaction pathways can lead to products with opposite stereochemistry, indicating the involvement of distinct mechanisms, such as an inner-sphere pathway with retention of configuration or an Sₙ2-type mechanism with inversion. nih.gov
The table below summarizes the general characteristics of the reductive elimination step.
| Feature | Description | Stereochemical Implication |
| Process | Formation of a new bond between two organic ligands. | Generally preserves the geometry of the ligands. |
| Metal Center | The oxidation state of the metal is reduced by two. | Regenerates the active catalyst for the next cycle. |
| Mechanism | Often a concerted, intramolecular process. | Retention of configuration for the organic groups. |
| Requirement | The two organic ligands must be cis to each other. | Isomerization may be required prior to elimination. |
In copper-catalyzed reactions, the mechanistic picture is often less clear-cut than in palladium catalysis. acs.org While a Cu(I)/Cu(III) cycle analogous to the Pd(0)/Pd(II) cycle is often proposed, involving oxidative addition, transmetalation, and reductive elimination, other mechanisms are also possible. nih.gov Copper's ability to readily access multiple oxidation states allows for pathways involving single-electron transfer (SET), which would constitute a stepwise, radical mechanism. researcher.life Ligand-free copper catalysis systems have been developed that effectively couple alkynes with vinyl halides, suggesting a simplified catalytic cycle, though the precise mechanism remains an area of active investigation. organic-chemistry.org The choice of ligand, base, and solvent can significantly influence which mechanistic pathway is dominant in both palladium and copper catalysis. researchgate.netnih.gov For example, formate-mediated reductive cross-couplings of vinyl halides with aryl iodides have been shown to proceed via a unique palladium(I) catalytic cycle involving Pd(IV) carbenoid intermediates, which is distinct from the traditional Pd(0)/Pd(II) pathway. nih.gov
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of organic reactions. For reactions involving (E)-1-iodo-1-hexene, computational approaches, particularly those rooted in quantum mechanics, provide deep insights into reaction pathways, energetics, and the structures of transient species that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
In the context of reactions involving vinyl iodides like (E)-1-iodo-1-hexene, DFT is frequently applied to model transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com The typical catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can determine the activation energy for each of these elementary steps. For instance, in a palladium-catalyzed Suzuki-Miyaura reaction, the oxidative addition of the C-I bond of the vinyl iodide to a Pd(0) complex is the initial step. DFT can model the geometry of the transition state for this step and calculate its energy barrier. nih.gov Studies on similar systems have shown that the activation barrier for the oxidative addition of an aryl halide to a palladium catalyst can be quantified, and this step is not always the rate-determining one. nih.gov The transmetalation step, where the organic group from a boronic acid derivative is transferred to the palladium center, and the final reductive elimination step, which forms the new C-C bond and regenerates the catalyst, are also modeled to complete the energetic landscape of the entire catalytic cycle. nih.govmdpi.com
The table below illustrates representative energy values for the elementary steps in a generic palladium-catalyzed cross-coupling reaction involving a vinyl iodide, as determined by DFT calculations in various studies.
| Catalytic Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Cleavage of the C-I bond and formation of a Pd(II) intermediate. | ~2.6 - 15 |
| Transmetalation | Transfer of the organic group from the boron reagent to the Pd(II) center. Often the rate-determining step. | ~10 - 25 |
| Reductive Elimination | Formation of the final C-C bond and regeneration of the Pd(0) catalyst. | ~5 - 12 |
These calculations provide a quantitative understanding of the reaction mechanism, helping chemists to optimize reaction conditions by targeting the highest energy barrier in the cycle.
Elucidation of Intermediates and Stereocontrol
A significant advantage of computational modeling is its ability to elucidate the structures of short-lived reaction intermediates. In palladium-catalyzed cross-coupling reactions of (E)-1-iodo-1-hexene, the geometry of the starting material is crucial. These reactions are known to proceed with retention of configuration, meaning the trans (or E) stereochemistry of the double bond is preserved in the final product. nobelprize.orgrsc.org DFT calculations support this observation by showing that the oxidative addition of the vinyl iodide to the palladium center occurs stereospecifically, leading to a square planar Pd(II) intermediate where the original geometry is maintained.
However, computational studies have also investigated pathways that can lead to a loss of stereointegrity. nih.gov For example, in Negishi couplings, it has been proposed that isomerization of the Pd(II) intermediate could occur under certain conditions, potentially involving different ligands on the metal center. nih.gov DFT can be used to compare the energy barriers for the desired reductive elimination pathway versus potential isomerization pathways, thereby predicting the reaction conditions and catalyst systems that will best preserve the stereochemistry of the product. By modeling various potential intermediate structures, such as zwitterionic metal carbenes or η²-vinylphosphonium complexes, researchers can understand the factors that contribute to stereochemical fidelity. nih.gov This predictive power is essential for the stereoselective synthesis of complex molecules where the geometry of double bonds is critical to the final structure and function. rsc.org
Studies on Ionic Mechanisms and Vinyleneiodonium Ion Intermediates
While many reactions of vinyl iodides proceed through neutral, radical, or organometallic pathways, the involvement of ionic intermediates is also possible, particularly with hypervalent iodine compounds. Vinyl(aryl)iodonium salts, which feature a positively charged iodine atom bonded to a vinyl group and an aryl group, serve as important models for understanding these ionic mechanisms. researchgate.net These compounds are excellent electrophiles and can react through pathways resembling Sɴ1 or Sɴ2 substitutions. researchgate.netresearchgate.net
In an Sɴ1-type mechanism, the dissociation of the iodoarene leaving group would generate a highly unstable primary vinyl cation. researchgate.net Theoretical studies indicate that the thermal generation of such cations from vinyl iodonium (B1229267) salts is generally avoided due to their instability. researchgate.net However, photoexcitation can facilitate this heterolysis to produce primary vinyl cations. researchgate.net
More relevant to ground-state chemistry are Sɴ2-type pathways. For vinylic systems, two distinct Sɴ2 mechanisms can be envisioned: one leading to inversion of stereochemistry and another leading to retention. researchgate.net Theoretical calculations using ab initio molecular orbital methods have been employed to study the reactions of vinyliodonium ions with nucleophiles like the chloride ion. researchgate.net These studies have located transition states for Sɴ2 substitution, ligand-coupling substitution, and β-elimination. The calculations show that the relative energy barriers for these competing pathways are highly dependent on the substituents on the vinyl group and the solvent environment. researchgate.net For instance, solvent effects, when evaluated using a dielectric continuum model, were found to be significant for the Sɴ2 pathway but had a smaller impact on the ligand-coupling pathway. researchgate.net While (E)-1-iodo-1-hexene is not itself an iodonium salt, these computational studies on related ionic species provide a framework for understanding potential ionic side reactions or reactions under oxidizing conditions where such intermediates might be formed.
Kinetic Investigations of Catalytic Cycles
Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on reaction rates and their dependence on the concentrations of reactants, catalysts, and other species. For catalytic reactions involving (E)-1-iodo-1-hexene, such as Negishi or Suzuki couplings, kinetic analysis helps to identify the rate-limiting step and elucidate the composition of the catalyst's resting state. wikipedia.orgorganic-chemistry.orgresearchgate.net
Modern mechanistic studies often combine experimental kinetics with computational modeling. youtube.com Kinetic profiles obtained from experiments can be simulated using models based on the proposed catalytic cycle. By fitting the simulated data to the experimental results, rate constants for individual elementary steps can be estimated. This approach is particularly powerful for complex systems where multiple catalytic cycles may be interconnected or where off-cycle catalyst deactivation pathways exist. youtube.com Such detailed kinetic analysis provides a comprehensive picture of the catalytic process, enabling the rational design of more efficient catalysts and reaction protocols for substrates like (E)-1-iodo-1-hexene.
Reactivity Profiles and Advanced Transformations of E 1 Iodo 1 Hexene
Palladium-Catalyzed Cross-Coupling Reactions
(E)-1-Iodo-1-Hexene is a valuable substrate in organic synthesis, primarily due to its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures from simpler precursors. nobelprize.org The reactivity of the carbon-iodine bond in (E)-1-Iodo-1-Hexene is high compared to its bromine or chlorine analogs, facilitating oxidative addition to a palladium(0) catalyst, which is the initial step in most of these catalytic cycles. nobelprize.org This high reactivity allows many coupling reactions to proceed under mild conditions with high yields and selectivity. nih.gov
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. researchgate.net (E)-1-Iodo-1-Hexene readily participates in this reaction, coupling with various organoboron reagents, such as boronic acids and their esters. For instance, the reaction with (E)-1-Hexenyldihydroxyborane provides a pathway to synthesize conjugated dienes with defined stereochemistry. The reaction typically requires a base, such as sodium carbonate or cesium carbonate, to facilitate the transmetalation step. The choice of palladium catalyst and ligands is crucial for achieving high efficiency. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of (E)-1-Iodo-1-Hexene
| Coupling Partner | Catalyst System | Base | Solvent | Yield |
| (E)-1-Hexenyldihydroxyborane | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol | High |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | High |
The Heck reaction involves the coupling of an unsaturated halide, such as (E)-1-Iodo-1-Hexene, with an alkene in the presence of a palladium catalyst and a base. youtube.com This reaction serves as a powerful tool for the alkenylation of the vinyl iodide, extending the carbon chain and creating more complex unsaturated systems. For example, reacting (E)-1-Iodo-1-Hexene with alkenes like styrene (B11656) or acrylates leads to the formation of substituted dienes or polyenes. The reaction mechanism involves the oxidative addition of the vinyl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
Table 2: Heck Reaction Examples with (E)-1-Iodo-1-Hexene
| Alkene Partner | Catalyst | Base | Solvent | Product Type |
| Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile (B52724) | 1,4-disubstituted-1,3-diene |
| Ethyl acrylate (B77674) | Pd(PPh₃)₄ | K₂CO₃ | DMF | Conjugated dienoate |
| 1-Octene | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | Skipped diene |
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a vinyl halide and a terminal alkyne. wikipedia.orggold-chemistry.org This reaction utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org (E)-1-Iodo-1-Hexene is an excellent substrate for this transformation, allowing for the direct introduction of an alkyne group to create conjugated enyne systems. These enynes are important building blocks in the synthesis of natural products and organic materials. gold-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and demonstrates broad functional group tolerance. wikipedia.org
Table 3: Typical Sonogashira Coupling Conditions for (E)-1-Iodo-1-Hexene
| Alkyne Partner | Catalyst System | Base | Solvent |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF |
| 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene |
The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org (E)-1-Iodo-1-Hexene can be effectively coupled with various organostannanes, such as vinyl, aryl, or alkyl tributylstannanes. A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide range of functional groups. researchgate.net However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org This reaction has been widely applied in complex molecule synthesis due to its reliability and predictable stereochemical outcome. uwindsor.ca
Table 4: Stille Coupling Parameters for (E)-1-Iodo-1-Hexene
| Organostannane Reagent | Catalyst | Additive | Solvent |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | LiCl | THF |
| Tributyl(phenyl)tin | Pd₂(dba)₃ / P(furyl)₃ | - | Dioxane |
| (E)-1-(Tributylstannyl)-1-hexene | PdCl₂(AsPh₃)₂ | CuI | NMP |
The Kumada and Hiyama couplings provide alternative pathways for C-C bond formation using different classes of organometallic reagents.
The Kumada coupling utilizes organomagnesium reagents (Grignard reagents) to couple with organic halides. (E)-1-Iodo-1-Hexene can react with alkyl or aryl Grignard reagents in the presence of a palladium or nickel catalyst. This method is highly effective for forming bonds between sp² and sp³ hybridized carbons.
The Hiyama coupling employs organosilanes as the coupling partners. wikipedia.org An activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), is required to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org This reaction is considered a greener alternative to Stille coupling due to the low toxicity of silicon byproducts. wikipedia.org
Table 5: Kumada and Hiyama Coupling Conditions
| Reaction Type | Organometallic Reagent | Catalyst | Activator/Solvent |
| Kumada | Butylmagnesium bromide | Pd(dppf)Cl₂ | THF / Diethyl ether |
| Kumada | Phenylmagnesium chloride | Ni(dppe)Cl₂ | THF |
| Hiyama | Trimethoxy(phenyl)silane | Pd(OAc)₂ / SPhos | TBAF / Dioxane |
| Hiyama | Triethoxy(vinyl)silane | PdCl₂(allyl)₂ | TASF / THF |
A critical feature of the palladium-catalyzed cross-coupling reactions involving (E)-1-Iodo-1-Hexene is the high degree of stereoretention. The configuration of the double bond is preserved throughout the catalytic cycle. The oxidative addition of the (E)-vinyl iodide to the Pd(0) center and the subsequent reductive elimination steps generally proceed with retention of stereochemistry. almerja.com This ensures that the trans geometry of the starting material is transferred to the final product, which is crucial for controlling the geometry of the newly formed molecule.
The regioselectivity is also exceptionally high. The coupling occurs exclusively at the carbon atom to which the iodine is attached (the C1 position). This is dictated by the mechanism of oxidative addition, where the palladium catalyst inserts into the carbon-iodine bond, the weakest and most reactive site in the molecule.
Copper-Catalyzed Reactions
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium-based systems for various cross-coupling reactions. (E)-1-Iodo-1-hexene serves as a viable electrophile in several copper-catalyzed transformations.
Suzuki-Miyaura Coupling under Ligand-Free Conditions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation. While traditionally catalyzed by palladium, there is growing interest in the use of more economical copper catalysts. Ligand-free variants of the copper-catalyzed Suzuki-Miyaura coupling have been developed, offering simplified reaction conditions and easier product purification. researchgate.netrsc.org
In a typical reaction, a vinyl halide such as (E)-1-iodo-1-hexene would be coupled with an organoboron reagent. These reactions often require elevated temperatures. rsc.org The active catalyst in ligand-free systems using a copper iodide precatalyst in aqueous solutions has been identified as a water-soluble molecular species, Cu(OH). osti.govosti.gov This active catalyst can be generated from the leaching of copper(I) oxide nanoparticles. osti.govosti.gov In the absence of traditional ligands, components of the reaction mixture such as the solvent, base, or even the substrates themselves can act as pseudo-ligands to facilitate the catalytic cycle. rsc.org The mechanism is believed to proceed through oxidative addition, transmetalation, and reductive elimination steps, though, for copper, the oxidative addition and reductive elimination may follow a concerted pathway due to the instability of the Cu(III) intermediate. rsc.org
Table 1: Representative Conditions for Ligand-Free Copper-Catalyzed Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Catalyst | Copper(0) powder, Copper(I) Iodide |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | PEG-400, DMF, Water |
| Temperature | 110 °C |
| Notes | Yields for aryl iodides are often quantitative. researchgate.net |
Homocoupling Reactions for 1,3-Diyne Formation from 2-Bromo-1-iodoalkenes
Symmetrical 1,3-diynes are important structural motifs in natural products and materials science. While the provided outline places this reaction under copper catalysis, studies on the homocoupling of 2-bromo-1-iodoalkenes to yield 1,3-diynes have identified palladium(II) acetate (B1210297) as the optimal catalyst. organic-chemistry.org In this efficient transformation, the starting dihaloalkenes undergo a homocoupling reaction to produce symmetrical 1,3-diynes in moderate to excellent yields. researchgate.net
The reaction is typically performed at elevated temperatures in a solvent such as DMF with an amine base like triethylamine. organic-chemistry.org The study noted that aromatic dihaloalkenes featuring electron-donating groups generally provided higher yields than those with electron-withdrawing groups. organic-chemistry.org This method provides a versatile route to carbon-rich compounds that can undergo further functionalization. organic-chemistry.org
Table 2: Palladium-Catalyzed Homocoupling of 2-Bromo-1-iodoalkenes
| Parameter | Condition |
|---|---|
| Catalyst | Palladium(II) acetate |
| Base | Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Time | 12 hours |
| Yield | Up to 91% organic-chemistry.org |
Ynamide Synthesis from 2-Bromo-1-iodoalkenes
Ynamides are versatile building blocks in organic synthesis. An efficient method for their synthesis involves the copper-catalyzed reaction of 2-bromo-1-iodoalkenes with carbamates. organic-chemistry.orgresearchgate.net This transformation utilizes nanoparticulate copper(I) oxide as the catalyst, providing high yields of the desired ynamides. organic-chemistry.org The reaction demonstrates good compatibility with various functional groups. organic-chemistry.org Other dihaloalkenes have also been used for ynamide synthesis via copper catalysis, though 2-bromo-1-iodoalkenes are noted substrates. orgsyn.org
The optimized conditions for this synthesis involve heating the reactants in 1,4-dioxane (B91453) with cesium carbonate as the base. organic-chemistry.org This protocol highlights the utility of nano-catalysts in providing practical and environmentally advantageous synthetic routes. organic-chemistry.org
Table 3: Copper-Catalyzed Ynamide Synthesis from 2-Bromo-1-iodoalkenes
| Parameter | Condition |
|---|---|
| Catalyst | Nanoparticulate Copper(I) oxide (nano-Cu₂O) |
| Nucleophile | Carbamates |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Time | 10 hours |
| Yield | Up to 86% organic-chemistry.org |
Nickel-Catalyzed Cross-Electrophile Couplings
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods that rely on pre-formed organometallic nucleophiles. wisc.edu This strategy involves the direct coupling of two different electrophiles, such as a vinyl iodide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. wisc.edu This approach benefits from the use of stable and readily available starting materials and often exhibits excellent functional group tolerance. wisc.eduucla.edu
In the context of (E)-1-iodo-1-hexene, it would serve as one of the electrophilic partners. The catalytic cycle is generally initiated by the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with one of the electrophiles. The resulting organonickel intermediate can then react with the second electrophile in a process that ultimately forms the new carbon-carbon bond and regenerates the active nickel catalyst. Mechanistic studies are ongoing to fully elucidate the complex pathways involved in these transformations. ucla.edu
Formation of Organometallic Reagents for Further Derivatization
The carbon-iodine bond in (E)-1-iodo-1-hexene is susceptible to metal-halogen exchange, allowing for the formation of highly reactive organometallic reagents that can be used for subsequent derivatization.
Vinyl Grignard Reagent Formation
Vinyl iodides like (E)-1-iodo-1-hexene can be converted into the corresponding vinyl Grignard reagents by reacting them with magnesium metal. This transformation converts the electrophilic vinyl iodide into a nucleophilic organomagnesium species, which can then react with a wide range of electrophiles to form new carbon-carbon bonds. The formation of the Grignard reagent typically involves the direct reaction of the vinyl halide with magnesium turnings in an etheral solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting (E)-hex-1-en-1-ylmagnesium iodide is a potent nucleophile, useful for additions to aldehydes, ketones, esters, and other electrophilic functional groups.
Lithium-Halogen Exchange for Vinyllithium (B1195746) Species
Lithium-halogen exchange is a cornerstone reaction for converting vinyl halides into highly reactive vinyllithium species. This transformation is particularly efficient for vinyl iodides due to the high polarizability and weakness of the C-I bond. The reaction involves treating (E)-1-iodo-1-hexene with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgwikipedia.org
The exchange is a rapid and kinetically controlled process. harvard.edu A key feature of this reaction is its stereospecificity; the configuration of the double bond is retained during the exchange. harvard.edu Thus, (E)-1-iodo-1-hexene stereospecifically yields (E)-1-hexenyllithium. This preservation of geometry is crucial for stereoselective synthesis. The rate of exchange follows the trend I > Br > Cl, making vinyl iodides the preferred substrates. wikipedia.org
The generated vinyllithium reagent is a potent nucleophile and strong base, readily reacting with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new carbon-carbon bonds.
Reaction Conditions for Lithium-Halogen Exchange:
| Substrate | Reagent | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| (E)-1-Iodo-1-hexene | n-Butyllithium (n-BuLi) | Diethyl ether, THF, or Pentane | -78 to -60 | (E)-1-Hexenyllithium |
Cyclization and Rearrangement Reactions Involving Vinyl Iodides
The dual functionality of vinyl iodides, possessing both a reactive C-I bond and a π-system, makes them excellent candidates for intramolecular reactions that construct cyclic frameworks.
The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming carbocyclic and heterocyclic rings. wikipedia.org In this reaction, the palladium(0) catalyst oxidatively adds to the carbon-iodine bond of a substrate like (E)-1-iodo-1-hexene that has been tethered to an alkene. This is followed by migratory insertion of the tethered alkene into the vinyl-palladium bond, and subsequent β-hydride elimination to regenerate the catalyst and yield the cyclized product. wikipedia.org
Vinyl iodides are highly effective in these reactions. wikipedia.org The cyclization can proceed via different pathways, with 5-exo and 6-exo cyclizations being the most common and generally favored over endo modes for smaller rings. wikipedia.orgprinceton.edu The choice of ligands, base, and solvent can influence the reaction's efficiency and regioselectivity. This reaction is a key step in the synthesis of complex natural products. uwindsor.ca
General Parameters for Intramolecular Heck Cyclization:
| Catalyst | Ligand | Base | Solvent | Ring Size Formed |
|---|
A related and synthetically valuable transformation is the palladium-catalyzed cycloisomerization of 1-iodo-1,6-dienes. While the available research provides a detailed mechanism for the (Z)-isomer, the principles are directly applicable to (E)-1-iodo-1,6-diene systems. This reaction provides an efficient route to construct six-membered rings. acs.orgnih.gov
The proposed catalytic cycle involves the oxidative addition of a Pd(0) complex to the vinyl iodide bond. acs.orgnih.gov This is followed by an intramolecular insertion of the pendant alkene into the newly formed vinyl-palladium(II) complex. The final step involves a reductive elimination of alkyl iodide, which regenerates the Pd(0) catalyst and yields the cyclized product, typically a substituted cyclohexene (B86901) derivative bearing an iodomethyl group. acs.orgnih.gov The choice of ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (DPPF), has been shown to be critical for the success of this transformation. acs.orgnih.gov
Elimination Reactions to Form Alkynes
Vinyl iodides such as (E)-1-iodo-1-hexene can undergo elimination reactions to form alkynes. This process, known as dehydrohalogenation, requires a strong base to remove a proton from the vinyl group and expel the iodide ion. wikipedia.org
The reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the one bearing the iodine, leading to the simultaneous formation of the triple bond and departure of the iodide leaving group. Due to the relative stability of the vinylic anion intermediate, very strong bases are typically required for this transformation. Common bases used include sodium amide (NaNH₂), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). wikipedia.org The reaction effectively converts the alkene functionality into an alkyne, providing a synthetic route to compounds like 1-hexyne (B1330390) from 1-iodo-1-hexene.
Bases for Dehydroiodination of Vinyl Iodides:
| Base | Formula | Solvent |
|---|---|---|
| Sodium Amide | NaNH₂ | Liquid Ammonia (NH₃) |
| Potassium tert-Butoxide | KOtBu | Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) |
Electrophilic Halogenation of Allenoates and 3-Alkynoates
The electrophilic halogenation of allenoates and 3-alkynoates is a synthetic method used to produce densely functionalized (E)-3-haloalkenes. It is important to note that this is a reaction for the synthesis of vinyl halides, rather than a transformation that a pre-existing vinyl iodide like (E)-1-iodo-1-hexene would undergo.
In this type of reaction, an allenoate or a 3-alkynoate is treated with an electrophilic halogen source, such as N-iodosuccinimide (NIS), often in the presence of a promoter like DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction proceeds to install a halogen atom onto the central carbon of the allene (B1206475) or the alkyne, resulting in the formation of a vinyl halide structure with high (E)-stereoselectivity. This methodology provides a direct route to compounds structurally related to (E)-1-iodo-1-hexene but is not a reaction of it.
Applications of E 1 Iodo 1 Hexene in Complex Molecule and Natural Product Synthesis
Stereodefined Building Blocks in Natural Product Total Synthesis
The total synthesis of natural products requires precise control over the three-dimensional arrangement of atoms. (E)-1-Iodo-1-hexene serves as a stereodefined building block, meaning it introduces a specific and predetermined stereochemical element into a synthetic intermediate. wikipedia.org The rigidity of the double bond ensures that the trans geometry is maintained throughout many synthetic transformations, which is crucial for achieving the correct final structure of a target molecule. Its utility is prominent in coupling reactions where preserving the geometry of the vinyl iodide is essential for the biological activity of the final product. wikipedia.org
(E)-1-Iodo-1-hexene is a key substrate for the construction of polyene and polyacetylene frameworks, which are common structural motifs in many natural products. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings. wikipedia.org For instance, the palladium-catalyzed coupling of trans-1-Iodo-1-hexene with vinylstannanes can produce stereoisomerically pure unsymmetrical dienes, which are the fundamental units of polyenes. chemicalbook.com Similarly, its reaction with terminal acetylenes in the Sonogashira coupling provides a direct route to conjugated enynes, which are precursors to more complex polyenyne systems. researchgate.net These reactions are foundational for assembling the carbon backbones of numerous complex natural products.
While the carbons of the double bond in (E)-1-Iodo-1-hexene are not traditional chiral stereocenters, the E/Z configuration of the alkene is a critical element of stereoisomerism. The primary utility of (E)-1-Iodo-1-hexene is its ability to introduce a double bond with a specific trans configuration into a target molecule. wikipedia.org Because many cross-coupling reactions proceed with retention of configuration, starting with the pure (E)-isomer ensures that the product will also contain a trans-alkene at that position. chemicalbook.com This control is vital, as the biological function of a natural product often depends on the precise geometry of its double bonds. The synthesis of well-defined vinyl iodides is therefore a critical step in the stereoselective synthesis of complex molecules. wikipedia.org
The natural products (±)-Deguelin and (±)-Tephrosin are known for their antiproliferative properties. A concise and efficient total synthesis of these compounds has been developed utilizing a vinyl iodide as a pivotal building block. In this synthetic route, the vinyl iodide is key to constructing the 4-acylchromene substructure that is central to the framework of deguelin. Following the formation of (±)-Deguelin, a subsequent hydroxylation step yields (±)-Tephrosin. This strategy highlights the importance of vinyl iodides in providing a direct and effective method for assembling core structures in natural product synthesis.
The Mavacuran alkaloids are a family of monoterpene indole (B1671886) alkaloids characterized by a highly strained, pentacyclic caged framework. The synthesis of this complex skeleton is a significant challenge. A successful strategy involves the late-stage construction of one of the rings via a Michael addition. In this approach, a functionalized vinyl iodide is converted into a more reactive vinyl lithium reagent. This organolithium species then undergoes a diastereoselective intermolecular 1,4-addition to an indolyl acrylate (B77674) moiety, establishing a key carbon-carbon bond and setting the stage for the final cyclization to form the intricate alkaloid core.
Resolvins are a class of lipid mediators derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. nih.gov Their structures contain multiple double bonds with specific geometries, demanding highly stereocontrolled synthetic methods. nih.gov The total synthesis of resolvins, such as Resolvin E1, often relies on coupling reactions to build the polyunsaturated carbon chain. nih.gov Vinyl iodides, with their defined stereochemistry and high reactivity in reactions like the Sonogashira coupling, are ideal building blocks for these syntheses. wikipedia.orgnih.gov They serve as key fragments that can be coupled with other pieces of the molecule to assemble the complete and stereochemically accurate structure of the resolvin. thieme.de
Macrocycles, which are molecules containing large rings (typically 12 or more atoms), are present in many important natural products and pharmaceuticals. nih.gov The synthesis of these large rings is often challenging due to unfavorable entropic factors. A common strategy is to perform an intramolecular (ring-closing) reaction on a long, linear precursor. acs.org (E)-1-Iodo-1-hexene can be incorporated into such a precursor, and the vinyl iodide group can then act as a reactive handle for macrocyclization. The Nozaki-Hiyama-Kishi (NHK) reaction, which couples vinyl halides with aldehydes, is a particularly effective method for forming medium-to-large-sized rings and has been used in the synthesis of complex macrocyclic natural products like palytoxin. wikipedia.orgillinois.edu Other reactions, such as intramolecular Heck or Sonogashira couplings, can also employ a vinyl iodide to facilitate the final ring-closing step. acs.org
| Reaction Type | Reacts With | Bond/Structure Formed | Relevance |
| Stille Coupling | Organostannanes (e.g., vinylstannanes) | C(sp²)-C(sp²) | Polyene synthesis wikipedia.orgchemicalbook.com |
| Sonogashira Coupling | Terminal Alkynes | C(sp²)-C(sp) | Polyenyne synthesis wikipedia.orgresearchgate.net |
| Heck Coupling | Alkenes | C(sp²)-C(sp²) | C-C bond formation wikipedia.org |
| Suzuki Coupling | Organoboranes | C(sp²)-C(sp²) | C-C bond formation wikipedia.org |
| Nozaki-Hiyama-Kishi | Aldehydes | C(sp²)-C(sp³), Allylic Alcohol | Macrocyclization wikipedia.orgillinois.edu |
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
(E)-1-Iodo-1-hexene is a versatile building block in the synthesis of complex organic molecules, including those with significant biological activity and those that serve as key intermediates in the pharmaceutical industry. Its utility primarily stems from its participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions allow for the stereospecific formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures with precise control over the geometry of the final product.
The vinyl iodide moiety of (E)-1-iodo-1-hexene is highly reactive towards oxidative addition to palladium(0) catalysts, initiating the catalytic cycle of these cross-coupling reactions. This reactivity, combined with the defined stereochemistry of the double bond, makes it an ideal precursor for introducing a hexenyl group into a target molecule.
In the context of bioactive molecule synthesis, (E)-1-iodo-1-hexene can be coupled with a wide array of organoboron compounds (in Suzuki-Miyaura coupling), terminal alkynes (in Sonogashira coupling), or alkenes (in Heck coupling). wikipedia.orgwikipedia.org These partners can be complex fragments of a larger natural product or a designed pharmaceutical agent. For instance, the Sonogashira coupling is instrumental in the synthesis of conjugated enynes, which are structural motifs found in various natural products with anticancer and antibiotic properties. wikipedia.orglibretexts.org The synthesis of Altinicline, a nicotinic acetylcholine (B1216132) receptor agonist, showcases the application of Sonogashira coupling in pharmaceutical development. wikipedia.org Similarly, the Suzuki-Miyaura reaction is widely employed for the formation of aryl-alkene bonds, a common feature in many drug molecules. researchgate.netdntb.gov.ua
The table below summarizes the key cross-coupling reactions involving (E)-1-iodo-1-hexene and the general structures of the resulting products, which can be further elaborated into bioactive molecules and pharmaceutical intermediates.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | General Product Structure | Potential Application |
| Suzuki-Miyaura | Organoboron compounds (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | R-CH=CH-(CH₂)₃CH₃ | Synthesis of polyketides, macrolides, and other natural products. |
| Sonogashira | Terminal alkynes (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | R-C≡C-CH=CH-(CH₂)₃CH₃ | Synthesis of enyne-containing natural products, pharmaceutical agents like Altinicline. wikipedia.org |
| Heck | Alkenes (R'-CH=CH₂) | Pd catalyst, Base | R'-CH=CH-CH=CH-(CH₂)₃CH₃ | Formation of conjugated dienes, precursors to complex cyclic systems. |
Strategy for 1,4-Dicarbonyl 3-(E)-Haloalkenes Synthesis
The synthesis of 1,4-dicarbonyl compounds is a significant challenge in organic chemistry due to the inherent polarity mismatch of the carbonyl groups. researchgate.net However, modern synthetic methodologies, particularly those involving transition metal catalysis, have provided effective strategies to access these valuable motifs. A plausible strategy for the synthesis of 1,4-dicarbonyl 3-(E)-haloalkenes from (E)-1-iodo-1-hexene involves a palladium-catalyzed carbonylative cross-coupling reaction.
Palladium-Catalyzed Carbonylative Coupling: (E)-1-Iodo-1-hexene can undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile. This reaction inserts a carbonyl group at the site of the iodine atom, forming an acyl-palladium intermediate. This intermediate can then react with a variety of nucleophiles. For the synthesis of a 1,4-dicarbonyl compound, a suitable enolate or its equivalent would be the desired coupling partner.
Formation of the 3-(E)-Haloalkene Moiety: The "haloalkene" part of the target molecule's name suggests that a halogen atom is present on the double bond at the 3-position relative to the two carbonyl groups. In the context of a synthesis starting from (E)-1-iodo-1-hexene, the original double bond of the starting material becomes the double bond in the final product. Therefore, the "halo" component would need to be introduced in a subsequent step or be part of the coupling partner.
A more direct approach would be a carbonylative Suzuki-Miyaura coupling. researchgate.net In this variation, the acyl-palladium intermediate generated from the carbonylation of (E)-1-iodo-1-hexene would be coupled with a vinylboronic acid derivative that already contains a halogen atom at the appropriate position.
The table below outlines a potential synthetic pathway for obtaining a 1,4-dicarbonyl 3-(E)-haloalkene derivative starting from (E)-1-iodo-1-hexene.
| Step | Reaction Type | Reactants | Key Reagents and Conditions | Intermediate/Product |
| 1 | Palladium-Catalyzed Carbonylative Coupling | (E)-1-Iodo-1-hexene, Carbon Monoxide (CO), Halogenated Vinylboronic Ester | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base | A 1,4-dicarbonyl 3-(E)-haloalkene derivative |
This strategy offers a convergent and potentially stereoselective route to 1,4-dicarbonyl 3-(E)-haloalkenes, where the stereochemistry of the double bond in the starting material is retained in the final product. The choice of the specific halogenated vinylboronic ester would determine the nature of the halogen and the substitution pattern on the other side of the dicarbonyl system.
Emerging Trends and Sustainable Methodologies in E 1 Iodo 1 Hexene Chemistry
Development of More Efficient and Selective Catalytic Systems
The synthesis of vinyl iodides, including (E)-1-Iodo-1-Hexene, has been revolutionized by the advent of metal-catalyzed reactions that offer high degrees of control over regio- and stereoselectivity. nih.gov The primary route to this compound involves the hydroiodination of a terminal alkyne, 1-hexyne (B1330390). The challenge lies in ensuring the addition of hydrogen and iodine occurs with high trans selectivity (to give the E-isomer) and regioselectivity (iodine adding to the terminal carbon).
Recent research has focused on a variety of transition metal catalysts to achieve this transformation efficiently.
Rhodium Catalysis: Rhodium complexes have been shown to be effective for the hydroiodination of alkynes. For instance, a system using [Rh(CO)2(acac)] with a phosphine (B1218219) ligand can catalyze the reaction of in situ-generated hydrogen iodide (HI) with terminal and internal alkynes, producing (E)-vinyl iodides with good yields and high stereoselectivity. researchgate.net
Gold Catalysis: Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate the carbon-carbon triple bond of alkynes towards nucleophilic attack. rsc.orgmdpi.com This activation facilitates hydrofunctionalization reactions, including hydroiodination, under mild conditions. The choice of ligands and counterions associated with the gold center is crucial for tuning its catalytic activity and selectivity. mdpi.com
Palladium and Copper Catalysis: While often associated with cross-coupling reactions utilizing vinyl iodides, palladium and copper catalysts also play a role in their synthesis. nih.gov For example, copper(I)-catalyzed halide exchange from a corresponding vinyl bromide offers a stereospecific route to the vinyl iodide. wikipedia.org Palladium-catalyzed haloalkynylation reactions represent another advanced method for creating functionalized halogenated products. nih.govacs.org
Table 1: Comparison of Catalytic Systems for Alkyne Hydrofunctionalization
| Catalyst Type | Metal Center | Typical Reaction | Key Advantages |
|---|---|---|---|
| Phosphine Complexes | Rhodium (Rh) | Hydroiodination | High stereoselectivity for (E)-isomers. researchgate.net |
| NHC/Phosphine Complexes | Gold (Au) | Hydrofunctionalization | High alkyne activation, mild conditions. mdpi.com |
| Various Ligands | Palladium (Pd) | Haloalkynylation | Access to highly functionalized products. nih.govacs.org |
| Salt-based | Copper (Cu) | Halide Exchange | Stereospecific conversion from vinyl bromides. wikipedia.org |
Green Chemistry Principles in Synthetic Design
The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. sigmaaldrich.comcompoundchem.com The synthesis of (E)-1-Iodo-1-Hexene is an excellent case study for the application of these principles, from maximizing atom economy to utilizing safer solvents and catalytic methods. researchgate.net
Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. sigmaaldrich.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov
The synthesis of (E)-1-Iodo-1-Hexene via the hydroiodination of 1-hexyne is an example of a highly atom-economical reaction.
CH₃(CH₂)₃C≡CH + HI → CH₃(CH₂)₃CH=CHIIn this addition reaction, all atoms from both reactants are incorporated into the final product, leading to a theoretical atom economy of 100%. rsc.orgresearchgate.net This contrasts sharply with substitution or elimination reactions, which inherently generate byproducts and waste. For instance, a hypothetical synthesis involving the elimination of a leaving group would produce salt waste, significantly lowering the atom economy.
A related metric is the Environmental Factor (E-factor), which quantifies the amount of waste generated per kilogram of product. compoundchem.com Atom-economical reactions like hydroiodination lead to very low E-factors, signifying minimal waste production. rsc.org By prioritizing addition reactions, chemists can design synthetic routes that are inherently less wasteful.
Table 2: Atom Economy Comparison of Synthetic Strategies
| Reaction Type | Generic Equation | Theoretical Atom Economy | Waste Products |
|---|---|---|---|
| Addition (Hydroiodination) | R-C≡CH + HI → R-CH=CHI | 100% | None (ideal) |
| Substitution | R-CH=CHX + NaI → R-CH=CHI + NaX | < 100% | Salt byproduct (e.g., NaX) |
| Elimination | R-CHI-CH₂X + Base → R-CH=CHI + Base·HX | < 100% | Salt and other byproducts |
A significant portion of the waste in chemical processes comes from solvents. acs.org Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. compoundchem.comrsc.org Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net
In the context of (E)-1-Iodo-1-Hexene synthesis, research is exploring alternatives to conventional chlorinated or hydrocarbon solvents.
Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly attractive medium for organic reactions. gaspublishers.com Methodologies for performing iodination reactions in aqueous media are being developed, which can simplify purification and reduce environmental impact. eurekaselect.com
Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. wikipedia.org They can serve as recyclable reaction media for a variety of catalytic processes. nih.gov
Supercritical Fluids: Supercritical CO₂, for example, can be used as a reaction medium that is easily removed and recycled by adjusting pressure and temperature, leaving no solvent residue. rsc.org
The choice of reagents is also critical. Elemental iodine (I₂), a traditional iodinating agent, is volatile and toxic. mdpi.com Modern approaches utilize safer alternatives like N-iodosuccinimide (NIS), which is a stable solid and easier to handle. mdpi.com Furthermore, using green oxidants like hydrogen peroxide (H₂O₂) in catalytic cycles is preferable to stoichiometric heavy-metal oxidants, as the only byproduct is water. rsc.orgacs.org
One of the core tenets of green chemistry is the preference for catalytic reagents over stoichiometric ones. sigmaaldrich.comnih.gov Catalysts are, by definition, used in small quantities and are regenerated during the reaction, allowing a single catalyst molecule to produce many product molecules. researchgate.net Stoichiometric reagents are consumed in the reaction, requiring at least one equivalent per equivalent of starting material, and are converted into byproducts that contribute to the waste stream.
The development of the catalytic systems described in section 6.1 is a direct application of this principle. Early methods for creating vinyl iodides may have relied on stoichiometric organometallic reagents or harsh conditions. In contrast, modern catalytic hydroiodination requires only a small percentage of a rhodium or gold complex. researchgate.netmdpi.com This approach not only reduces waste but also often allows for milder reaction conditions (lower temperatures and pressures), which saves energy and can improve the selectivity of the reaction by minimizing decomposition and side reactions. researchgate.net The superiority of catalytic methods in terms of efficiency and waste reduction makes them the cornerstone of sustainable chemical synthesis.
Future Prospects in Stereoselective Synthesis and Advanced Applications
The field of (E)-1-Iodo-1-Hexene chemistry continues to evolve, with future developments likely to focus on achieving unprecedented levels of precision and expanding the compound's utility in complex chemical synthesis.
A major frontier is the development of transition-metal-free synthetic methods. nih.govrsc.org While metal catalysts are highly effective, concerns about cost, toxicity, and removal of trace metals from final products (especially in pharmaceuticals) drive the search for alternatives. Organocatalysis and reactions mediated by main-group elements are emerging as powerful strategies to achieve transformations traditionally reliant on transition metals.
The optimization of reaction conditions is also being transformed by new technologies. High-throughput experimentation (HTE) platforms combined with machine learning algorithms can rapidly screen vast arrays of catalysts, solvents, and reaction parameters to identify optimal conditions far more quickly than traditional one-variable-at-a-time methods. beilstein-journals.org This data-driven approach promises to accelerate the discovery of even more efficient and selective syntheses.
The future applications of stereochemically pure (E)-1-Iodo-1-Hexene are vast. As a versatile building block, it is a key precursor in numerous carbon-carbon bond-forming reactions, including Suzuki, Sonogashira, and Stille couplings. wikipedia.org Its ability to participate in these reactions with retention of the double bond geometry is critical for the stereoselective synthesis of complex molecules, including natural products and active pharmaceutical ingredients. wikipedia.org Emerging areas include its use in stereoselective borylative couplings to create other valuable synthetic intermediates. rsc.orgnih.gov As synthetic methods become more refined, the ability to precisely install the (E)-iodo-vinyl moiety will enable the construction of increasingly complex and functional molecular architectures for materials science and medicinal chemistry.
Q & A
Q. Q. What criteria should guide the selection of trans-1-Iodo-1-Hexene versus other alkenyl halides in methodology development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
